Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate is a complex organic compound featuring a benzoate ester linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce nitro groups, followed by the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing reagents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents include nitric acid for nitration, sulfur and nitrogen-containing compounds for thiazole formation, and hydrogen gas with a catalyst for reduction reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic or thiazole rings .
Scientific Research Applications
Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The nitro groups and thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various effects such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the thiazole ring, making it less complex and potentially less reactive.
5-Nitro-1,3-thiazole-2-carboxylic acid: Contains the thiazole ring but lacks the benzoate ester, affecting its solubility and reactivity.
Methyl 5-nitro-2-thiazolylcarbamate: Similar structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate is unique due to the combination of the benzoate ester and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H8N4O7S |
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Molecular Weight |
352.28 g/mol |
IUPAC Name |
methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C12H8N4O7S/c1-23-11(18)7-2-6(3-8(4-7)15(19)20)10(17)14-12-13-5-9(24-12)16(21)22/h2-5H,1H3,(H,13,14,17) |
InChI Key |
AEINKMQGMPJAIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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